![molecular formula C22H20BrClN2O3 B4699453 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide](/img/structure/B4699453.png)
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide
Overview
Description
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide, also known as BPA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. BPA is a derivative of the widely used chemical compound, acetaminophen, and has been found to possess a range of biological and pharmacological properties that make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators in the body. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has also been found to bind to certain receptors in the body, such as the vanilloid receptor, which is involved in the perception of pain.
Biochemical and Physiological Effects:
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has been found to possess a range of biochemical and physiological effects. In vitro studies have shown that 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide in lab experiments include its relatively low cost and ease of synthesis. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has also been extensively studied, and its properties and mechanisms of action are well understood. However, the use of 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide in lab experiments is limited by its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for research on 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide. One area of research is the development of new pain-relieving drugs based on the properties of 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide. Another area of research is the development of new antitumor agents based on the ability of 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide to inhibit the growth of cancer cells. Additionally, further studies are needed to determine the safety and efficacy of 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide for use in agriculture and materials science.
Scientific Research Applications
2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain-relieving drugs. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has also been studied for its potential use as an antitumor agent due to its ability to inhibit the growth of cancer cells.
In agriculture, 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has been studied for its potential use as a herbicide due to its ability to inhibit the growth of certain weeds. 2-(2-bromo-4-{[(2-chlorophenyl)amino]methyl}-6-methoxyphenoxy)-N-phenylacetamide has also been studied for its potential use in materials science, where it has been found to possess properties that make it a promising candidate for the development of new materials such as polymers and coatings.
properties
IUPAC Name |
2-[2-bromo-4-[(2-chloroanilino)methyl]-6-methoxyphenoxy]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrClN2O3/c1-28-20-12-15(13-25-19-10-6-5-9-18(19)24)11-17(23)22(20)29-14-21(27)26-16-7-3-2-4-8-16/h2-12,25H,13-14H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXJFPAAJIIDEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CNC2=CC=CC=C2Cl)Br)OCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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